Methoxyacetone

Übersicht

Beschreibung

Synthesis Analysis

Methoxyacetone and its derivatives have been synthesized through several methods, including radical-radical recombination reactions and keto-enol tautomerization. A study has unveiled the formation pathways of methoxyacetone derivatives in mixed ices of methanol and acetaldehyde, analogous to interstellar ices, when exposed to ionizing radiation at ultralow temperatures. This process potentially contributes to the molecular synthesis of biologically relevant molecules in deep space (Jia Wang et al., 2022).

Molecular Structure Analysis

Molecular structure analysis of methoxyacetone-related compounds has been facilitated by high-resolution pure rotational spectra and quantum calculations. This approach has been employed to explore the structures of methoxyacetone and derivatives like methyl methoxyacetate, contributing to our understanding of their geometric configurations and potential reactivity (Juncheng Lei et al., 2022).

Chemical Reactions and Properties

Methoxyacetone undergoes various chemical reactions, including iodination and transamination processes. Iodination of methoxyacetone, for instance, results in the formation of 1-iodo-3-methoxypropanone, highlighting the compound's reactivity and the influence of geminal iodine and oxygen atoms on its chemical properties (R. O'ferrall et al., 1988).

Physical Properties Analysis

The physical properties of methoxyacetone and its derivatives, including their phase behavior and thermodynamics, have been studied through various spectroscopic and computational methods. Such studies offer insights into the compound's stability, reactivity, and potential applications in different chemical contexts.

Chemical Properties Analysis

The chemical properties of methoxyacetone, including its basicity and protonation thermochemistry, have been evaluated using experimental and computational techniques. These studies provide valuable information on the compound's reactivity, particularly its interaction with bases and acids, contributing to a comprehensive understanding of its chemical behavior (G. Bouchoux et al., 2005).

Wissenschaftliche Forschungsanwendungen

Specific Scientific Field

The specific scientific field of this application is Spectroscopy and Photochemistry .

Comprehensive and Detailed Summary of the Application

Methoxyacetone (MA) has been used in a study to explore its conformational space, structural dynamics, and behavior at varying energy states . The research provided crucial insights into its reactivity under UV light, unraveling pathways toward the formation of key photoproducts .

Detailed Description of the Methods of Application or Experimental Procedures

The study was conducted using computational methods at the MP2/6–311++G (d,p) and DFT (B3LYP)/6–311++G (d,p) levels . The team predicted four distinct conformers of MA, primarily arising from internal rotations around specific dihedral angles . The researchers also looked at the infrared (IR) spectroscopy of the MA monomers that were isolated in cryogenic argon matrices, which helped confirm the presence of the Tt conformer in the samples .

Thorough Summary of the Results or Outcomes Obtained

Out of the four conformers that were predicted, the Trans-trans conformer (abbreviated as Tt), was the most stable configuration, whereas the gauche conformers, abbreviated as Tg and Cg, exhibited higher energies in the 3– kJ/mol range . As a result, Tg and Cg accounted for a large percentage of the room temperature–gas phase equilibrium . The researchers also successfully assigned the IR spectrum of the dominant Tt form using advanced anharmonic DFT computations, enriching the understanding of its spectroscopic characteristics . The process unveiled a photolysis mechanism, indicative of the Norrish type II mechanism . This led to the observation of a cage-confined intermediate photoproduct—an enol acetone and formaldehyde dimer—preceding the formation of carbon monoxide as the predominant photoproduct, a result of the Norrish type I photoreaction .

Safety And Hazards

Methoxyacetone is classified as a flammable liquid and vapor . It is advised to keep it away from heat, sparks, open flames, and hot surfaces . It should be stored in a well-ventilated place and kept cool . In case of contact with skin or eyes, or if inhaled, immediate medical attention is required .

Zukünftige Richtungen

There are ongoing studies exploring the conformational space of Methoxyacetone and learning more about its structural dynamics and behavior at varying energy states . These studies are expected to provide more insights into the properties and potential applications of Methoxyacetone.

Relevant Papers

Eigenschaften

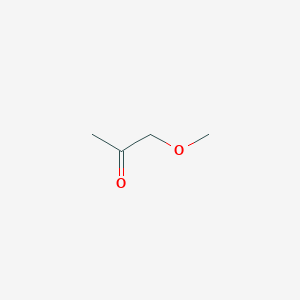

IUPAC Name |

1-methoxypropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c1-4(5)3-6-2/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUZLJOLBIRPEFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0064048 | |

| Record name | 2-Propanone, 1-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methoxyacetone | |

CAS RN |

5878-19-3 | |

| Record name | Methoxyacetone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5878-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propanone, 1-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005878193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanone, 1-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propanone, 1-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methoxyacetone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.044 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHOXYACETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZHQ6G2H7L3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-methylhept-5-enamide](/img/structure/B41115.png)

![[3-acetyloxy-5-[(E)-2-(4-acetyloxyphenyl)ethenyl]phenyl] 4-oxopentanoate](/img/structure/B41120.png)

![4-[3-(4-Hydroxyphenyl)propyl]-3-methoxyphenol](/img/structure/B41139.png)